molecular formula C10H8N2O3 B1593804 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid CAS No. 90771-23-6

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

Cat. No. B1593804
CAS RN: 90771-23-6
M. Wt: 204.18 g/mol
InChI Key: WHOBCXXYJKABST-UHFFFAOYSA-N
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Description

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is a compound used for proteomics research . Its molecular formula is C10H8N2O3, and it has a molecular weight of 204.18 .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is defined by its molecular formula, C10H8N2O3 . Further details about its structure are not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid are not detailed in the retrieved data, apart from its molecular formula (C10H8N2O3) and molecular weight (204.18) .

Scientific Research Applications

Synthetic Chemistry Approaches

The synthesis and structural diversity of coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrate significant potential in the development of new materials with unique properties (Cheng et al., 2017). Another study highlights the synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives, showcasing efficient methods for creating N-fused heterocycles (Ghaedi et al., 2015).

Luminescent Sensing

Lanthanide-Cadmium heterometal-organic frameworks exhibit excellent chemical stability and potential as luminescent sensors for multi-responsive cations and organic amines, indicating their applicability in naked sensing technologies (Ding et al., 2017). Similarly, Zinc(II)/Co(II) coordination polymers based on a pyridinephenyl bifunctional ligand show outstanding luminescence sensing exploration, particularly in sensing Fe3+ cations and certain anions and antibiotics in aqueous solutions (Xue et al., 2021).

Crystal Structure Analysis

Studies on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provide insights into how these compounds' coordination to metal centers affects their photophysical properties and the conformation of ligands, offering a deeper understanding of their structural and physicochemical properties (Tzimopoulos et al., 2010).

Complex Molecule Synthesis

The decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides, facilitated by a Pd(0) carbene complex, leads to the formation of heteroaromatic biaryls, showcasing a method for creating complex molecular structures through catalysis (Nandi et al., 2012).

properties

IUPAC Name

5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOBCXXYJKABST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349621
Record name 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

CAS RN

90771-23-6
Record name 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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